molecular formula C16H14ClNO3 B14462305 2-Phenylethyl (4-chloroanilino)(oxo)acetate CAS No. 69066-49-5

2-Phenylethyl (4-chloroanilino)(oxo)acetate

Cat. No.: B14462305
CAS No.: 69066-49-5
M. Wt: 303.74 g/mol
InChI Key: PLXQMENXOMHKFJ-UHFFFAOYSA-N
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Description

2-Phenylethyl (4-chloroanilino)(oxo)acetate is an organic compound that features a phenylethyl group, a 4-chloroanilino group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl (4-chloroanilino)(oxo)acetate typically involves the reaction of 2-phenylethylamine with 4-chloroaniline and oxoacetic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl (4-chloroanilino)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Phenylethyl (4-chloroanilino)(oxo)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl acetate: This compound has a similar phenylethyl group but lacks the 4-chloroanilino and oxoacetate moieties.

    4-Chloroaniline: This compound contains the 4-chloroanilino group but lacks the phenylethyl and oxoacetate groups.

Uniqueness

2-Phenylethyl (4-chloroanilino)(oxo)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

69066-49-5

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-phenylethyl 2-(4-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C16H14ClNO3/c17-13-6-8-14(9-7-13)18-15(19)16(20)21-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)

InChI Key

PLXQMENXOMHKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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